PPARα Agonist Potency: 7-Chloro Substituent (Y-0452) vs. Des-Chloro (Target Compound), and vs. Optimized Analog Compound 10
The direct 7-chloro analog of the target compound, Y-0452 (7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid), was characterized as a PPARα agonist in a luciferase cell reporter assay and exhibited an EC50 of 52.4 μM [1]. Molecular docking studies revealed that the quinoline carboxylate of Y-0452 forms only two of four possible hydrogen bonds (with Tyr464 and His440), motivating deconstruction strategies to improve potency [1]. The optimized deconstructed analog (compound 10) achieved an EC50 of 5.6 μM with >20-fold selectivity for PPARα over PPARγ and PPARδ [1]. The target compound (des-chloro) serves as the critical reference scaffold for quantifying the contribution of the 7-chloro substituent: Y-0452 retains measurable but weak PPARα activity, while the des-chloro analog is predicted to exhibit altered binding geometry and reduced PPARα engagement based on the hydrogen-bonding model [1]. No direct EC50 value for the target compound itself is available in the published literature; however, its value as a comparative scaffold in SAR studies is established by the quantitative data on its 7-chloro congener.
| Evidence Dimension | hPPARα agonism potency (EC50) |
|---|---|
| Target Compound Data | No direct EC50 reported in published literature; serves as the des-chloro reference scaffold for Y-0452 SAR studies [1] |
| Comparator Or Baseline | Y-0452 (7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid) EC50 = 52.4 μM; Compound 10 (deconstructed analog) EC50 = 5.6 μM [1] |
| Quantified Difference | Y-0452 vs. Compound 10: ~9.4-fold improvement in potency; Target compound vs. Y-0452: formal difference of one chlorine substituent predicted to reduce hydrogen-bonding contacts from 2 to potentially altered geometry [1] |
| Conditions | PPARα luciferase cell reporter assay (Indigo Biosciences); engineered cell line constitutively expressing high levels of hPPARα [1] |
Why This Matters
For procurement decisions in PPARα-focused drug discovery, the target compound provides the essential des-chloro baseline scaffold; the 7-chloro derivative (Y-0452) introduces PPARα agonism at 52.4 μM, and further optimized analogs achieve single-digit micromolar potency—understanding this SAR gradient is critical for rational library design.
- [1] Dou XZ, Nath D, Shin Y, Ma JX, Duerfeldt AS. Structure-guided Evolution of a 2-Phenyl-4-carboxyquinoline Chemotype into PPARα Selective Agonists: New Leads for Oculovascular Conditions. Bioorg Med Chem Lett. 2018;28(16):2717-2722. doi:10.1016/j.bmcl.2018.03.010. Table 1 and discussion of Y-0452 docking. View Source
